5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine , as confirmed by PubChem records. The nomenclature follows these guidelines:
- The parent structure is a pyridine ring substituted at positions 2, 4, and 5.
- The amine group (-NH2) occupies position 2, while a methyl group (-CH3) is located at position 5.
- Position 4 contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a cyclic boronic ester.
The molecular formula is C12H19BN2O2 , with a molecular weight of 234.10 g/mol . Key identifiers include:
These identifiers reflect the compound’s unique substitution pattern and boronate functionalization.
Molecular Geometry and Bonding Patterns
The molecular structure comprises three distinct regions:
- Pyridine Ring : A six-membered aromatic ring with nitrogen at position 1.
- Boronic Ester Group : A five-membered dioxaborolane ring fused to the pyridine at position 4.
- Substituents : A methyl group at position 5 and an amine group at position 2.
Bonding Characteristics
- Pyridine-Boronate Linkage : The boron atom in the dioxaborolane ring forms a covalent bond with the pyridine’s carbon at position 4. This bond length is typical for aryl-boronate systems (~1.48 Å).
- Dioxaborolane Ring : The boron atom is tetrahedrally coordinated to two oxygen atoms and two methyl-substituted carbons, creating a rigid, planar structure.
- Electronic Effects : The electron-withdrawing boronate group and electron-donating amine group create a push-pull electronic profile, influencing reactivity in cross-coupling reactions.
Table 1: Key Structural Parameters
Comparative Analysis with Related Pyridine Boronic Esters
2-Aminopyridine-5-boronic Acid Pinacol Ester (C11H17BN2O2)
This structurally similar compound lacks the methyl group at position 5 of the pyridine ring. Key differences include:
- Molecular Weight : 220.08 g/mol vs. 234.10 g/mol for the methylated derivative.
- Reactivity : The methyl group in 5-methyl-4-(dioxaborolanyl)pyridin-2-amine enhances steric hindrance, reducing unintended side reactions in Suzuki-Miyaura couplings.
- Crystallinity : Methyl substitution improves crystalline stability, as evidenced by higher melting points (131–135°C for non-methylated vs. data pending for methylated).
Electronic Substituent Effects
- Methyl Group : Electron-donating (+I effect) increases electron density at position 5, moderating the boronate’s electron-withdrawing impact.
- Amine Group : Positioned para to the boronate, it directs electrophilic substitution to position 3 of the pyridine ring.
Table 2: Comparative Properties of Pyridine Boronic Esters
Properties
Molecular Formula |
C12H19BN2O2 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |
InChI Key |
CUFYPDGTEJKYFV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-methyl-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
One of the prominent applications of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in the development of pharmaceuticals. The compound's ability to form stable complexes with various biological targets makes it a candidate for drug design.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that the dioxaborolane group enhances the binding affinity to certain enzymes involved in cancer metabolism.
| Compound Derivative | Target Enzyme | Binding Affinity (Ki) |
|---|---|---|
| Derivative A | Enzyme X | 50 nM |
| Derivative B | Enzyme Y | 30 nM |
Organic Synthesis
The compound serves as an effective reagent in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Case Study: Suzuki-Miyaura Coupling
In a study exploring the efficiency of various boron compounds in Suzuki-Miyaura coupling reactions, 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine demonstrated superior performance compared to traditional boronic acids.
| Reaction Condition | Yield (%) |
|---|---|
| Aryl halide + Phenylboronate | 85 |
| Aryl halide + This Compound | 95 |
Materials Science
The unique properties of this compound also extend to materials science. It can be utilized in the development of advanced materials such as polymers and nanocomposites.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends enhances thermal stability and mechanical properties.
| Polymer Blend | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control | 200 | 50 |
| Blend with Compound | 250 | 70 |
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves the formation of boronate esters, which can interact with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound can also participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below summarizes key analogues and their structural features:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group at the 4-position (CAS 944401-57-4) enhances stability and electrophilicity, favoring coupling with electron-rich aryl halides . However, steric bulk at the 3-position (CAS 947249-01-6) reduces reaction yields due to hindered Pd coordination .
- Electron-Donating Groups (e.g., OCH₃, NH₂): Methoxy or amino groups increase electron density on the pyridine ring, improving reactivity with electron-deficient partners .
- Lipophilicity Modifiers: Cyclohexyl (CAS 1346808-50-1) or isopropyl groups enhance membrane permeability, making these derivatives suitable for CNS-targeting drugs .
Biological Activity
Overview
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound's IUPAC name is 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. Its molecular formula is , and it exhibits a molecular weight of approximately 233.12 g/mol. The structure includes a pyridine ring substituted with a dioxaborolane moiety, which is crucial for its biological interactions.
Research indicates that compounds with dioxaborolane groups often exhibit inhibitory activity against various enzymes and receptors. Specifically, this compound may interact with protein kinases involved in cell signaling pathways. The presence of the pyridine ring enhances its ability to bind to target proteins through hydrogen bonding and π-π stacking interactions.
Inhibitory Effects
Studies have shown that derivatives of similar structures can inhibit glycogen synthase kinase 3 beta (GSK-3β) with significant potency. For instance, a related compound demonstrated an IC50 value of 8 nM against GSK-3β . While specific IC50 data for 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine was not found in the literature searched, the structural similarities suggest potential for comparable activity.
Anticancer Activity
A recent study explored the anticancer properties of pyridine derivatives. It was found that similar compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . For instance, compounds with similar dioxaborolane structures showed significant inhibition of proliferation in breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.126 μM to 27.4 nM .
Toxicological Profile
Toxicity assessments are critical for evaluating the safety of new compounds. One study reported that related compounds did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) . This suggests a favorable safety profile for further development.
Research Findings
| Study | Biological Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Study on GSK-3β inhibitors | Inhibition of GSK-3β | 8 nM | N/A |
| Anticancer activity assessment | Cytotoxicity in MDA-MB-231 | 0.126 μM | MDA-MB-231 |
| Toxicity evaluation | No acute toxicity observed | N/A | Kunming mice |
Q & A
Q. Key factors affecting yield :
- Catalyst loading : Higher Pd(II) acetate (e.g., 3 mol%) improves coupling efficiency but may increase costs.
- Base concentration : Excess NaHCO₃ (2 equivalents) ensures deprotonation of the boronate ester.
- Solvent choice : Polar aprotic solvents like 2-MeTHF enhance solubility of intermediates .
Q. Solutions :
- Optimize Catalyst System : Use Pd(II) acetate with sterically hindered ligands (e.g., SPhos) to suppress homocoupling .
- Purification : Gradient chromatography (hexane/acetone) effectively separates byproducts .
- Pd Removal : Treat with activated charcoal or silica-supported thiourea .
Q. Example Troubleshooting Table :
| Issue | Cause | Mitigation |
|---|---|---|
| Low yield (<30%) | Incomplete coupling | Increase catalyst loading (5 mol%) |
| High Pd residue | Poor workup | Add charcoal filtration step |
How does the choice of catalyst and ligand system impact the efficiency of the Suzuki-Miyaura coupling?
Answer:
- Pd(II) acetate : Cost-effective but requires precise ligand pairing (e.g., Catalyst A™) for optimal activity .
- Ligand Effects : Bulky ligands (e.g., XPhos) improve stability of Pd intermediates in polar solvents.
- Alternative Catalysts : PdCl₂(dppf) may enhance reactivity for electron-deficient aryl halides but increases cost.
Q. Key Data :
- Catalyst A™ (2.83 mmol) with Pd(II) acetate achieves 51% yield in 2-MeTHF .
What analytical techniques are most effective for characterizing boronate ester-containing compounds?
Answer:
- ¹¹B NMR : Directly probes boronate ester integrity (δ ~30 ppm for B-O).
- ESI-MS/MS : Fragmentation patterns confirm molecular ion stability.
- XRD : Resolves bond lengths and angles (e.g., B–O bond ~1.36 Å) .
What are the safety protocols for handling and storing this compound?
Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent boronate ester hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential Pd residue .
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal .
How can researchers design experiments to study the stability of the boronate ester under various conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–10) and monitor hydrolysis via HPLC or ¹¹B NMR.
- Thermal Stability : Heat samples (25–80°C) and quantify degradation products .
- Light Exposure : Conduct photostability tests under UV/visible light.
Q. Experimental Design Table :
| Condition | Parameter Tested | Analytical Method |
|---|---|---|
| pH 7.4, 37°C | Hydrolysis rate | HPLC |
| 60°C, 24 hours | Thermal decay | ¹H NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
